molecular formula C7H14FNOS B13246066 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol

1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol

Cat. No.: B13246066
M. Wt: 179.26 g/mol
InChI Key: MMNGGOOIVRDPMG-UHFFFAOYSA-N
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Description

1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H14FNOS It is characterized by the presence of a fluorine atom, a thiomorpholine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol typically involves the reaction of thiomorpholine with a fluorinated epoxide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, amines, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and thiomorpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol is unique due to its specific combination of a fluorine atom, a thiomorpholine ring, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14FNOS

Molecular Weight

179.26 g/mol

IUPAC Name

1-fluoro-3-thiomorpholin-4-ylpropan-2-ol

InChI

InChI=1S/C7H14FNOS/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2

InChI Key

MMNGGOOIVRDPMG-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC(CF)O

Origin of Product

United States

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